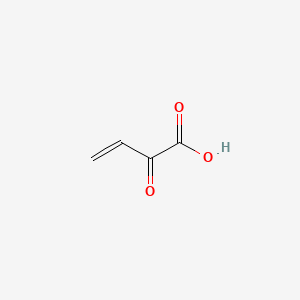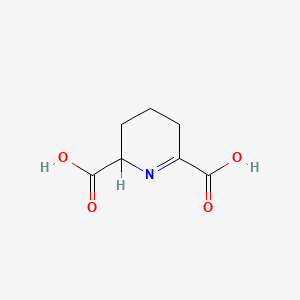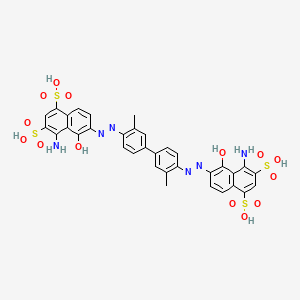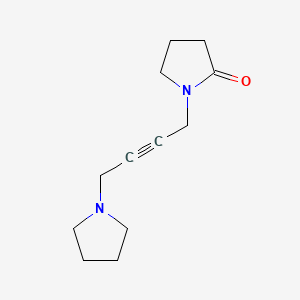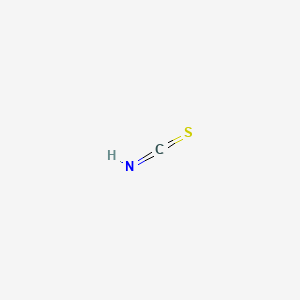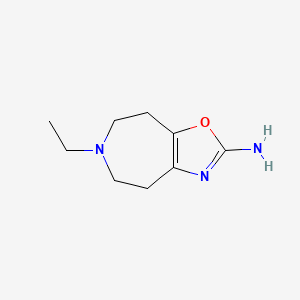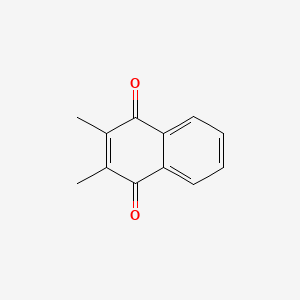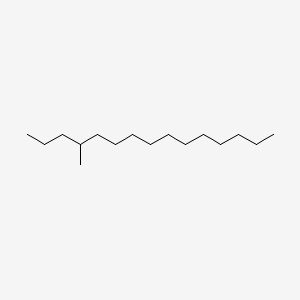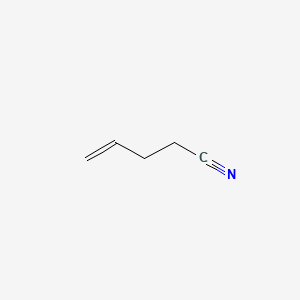
5-(4-Propylcyclohexyl)-3-(3-pyridinyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-propylcyclohexyl)-3-(3-pyridinyl)-1,2,4-oxadiazole is a member of pyridines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Prediction
- A study by Kharchenko et al. (2008) discussed the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, which includes compounds structurally similar to 5-(4-Propylcyclohexyl)-3-(3-pyridinyl)-1,2,4-oxadiazole. These compounds' biological activity was predicted using the PASS prediction method, emphasizing their potential in biological applications (Kharchenko, Detistov, & Orlov, 2008).
Liquid Crystalline Properties
- Karamysheva et al. (2001) synthesized new mesomorphic 1,2,4-oxadiazoles, including variants with pyridine substituents, indicating their potential in liquid crystal technology. Their temperature and dielectric characteristics were measured, showing the practical applications of such compounds in materials science (Karamysheva et al., 2001).
Antiprotozoal and Anticancer Activity
- Dürüst et al. (2012) synthesized 1,2,4-oxadiazole and 1,2,3-triazole containing compounds, exhibiting biological activities like anti-protozoal and anti-cancer effects. This highlights the potential therapeutic applications of similar 1,2,4-oxadiazole derivatives (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Antimicrobial Properties
- Bayrak et al. (2009) reported on the synthesis and antimicrobial activities of compounds including 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol. This study suggests the potential of 1,2,4-oxadiazole derivatives in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Potential in Pesticide Bioactivity
- Research by Zhi (2004) on pyridine and 1,3,4-oxadiazole derivatives revealed their diverse biological activities, including anti-inflammation, antibacterial, and potential as pesticides. This indicates the utility of such compounds in agriculture and pest control (Zhi, 2004).
Eigenschaften
Molekularformel |
C16H21N3O |
|---|---|
Molekulargewicht |
271.36 g/mol |
IUPAC-Name |
5-(4-propylcyclohexyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H21N3O/c1-2-4-12-6-8-13(9-7-12)16-18-15(19-20-16)14-5-3-10-17-11-14/h3,5,10-13H,2,4,6-9H2,1H3 |
InChI-Schlüssel |
QGUCBSXNMDKGML-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2=NC(=NO2)C3=CN=CC=C3 |
Kanonische SMILES |
CCCC1CCC(CC1)C2=NC(=NO2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




